Cephalexin monohydrate

Vue d'ensemble

Description

La céphalexine est un antibiotique céphalosporine de première génération utilisé pour traiter diverses infections bactériennes. Elle est efficace contre les bactéries à Gram positif et certaines bactéries à Gram négatif en perturbant la croissance de la paroi cellulaire bactérienne . La céphalexine est couramment prescrite pour les infections des voies respiratoires, les otites moyennes, les infections cutanées, les infections osseuses et les infections urinaires .

Méthodes De Préparation

La céphalexine est synthétisée par un procédé semi-synthétique impliquant l'acylation de l'acide 7-aminocephalosporanique (7-ACA) avec de la phénylglycine . Le processus implique généralement les étapes suivantes:

Acylation: Le 7-ACA est acylé avec de l'ester méthylique de phénylglycine en présence de pénicillinase pour former de la céphalexine.

Purification: Le mélange réactionnel est purifié par cristallisation et filtration pour obtenir des cristaux de céphalexine.

Séchage: Les cristaux de céphalexine purifiés sont séchés pour obtenir le produit final.

Analyse Des Réactions Chimiques

La céphalexine subit diverses réactions chimiques, notamment:

Oxydation: La céphalexine peut subir des réactions d'oxydation, en particulier en présence de puissants agents oxydants.

Les réactifs courants utilisés dans ces réactions comprennent les enzymes bêta-lactamases, les agents oxydants et divers nucléophiles. Les principaux produits formés à partir de ces réactions comprennent la céphalexine hydrolysée et ses dérivés oxydés ou substitués .

Applications de la recherche scientifique

La céphalexine a un large éventail d'applications de recherche scientifique, notamment:

Médecine: La céphalexine est largement utilisée en milieu clinique pour traiter les infections bactériennes.

Pharmacocinétique: La recherche sur la pharmacocinétique de la céphalexine aide à comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme humain.

Études environnementales: La céphalexine est étudiée comme un contaminant émergent dans l'environnement en raison de son utilisation répandue et de sa persistance dans diverses matrices environnementales.

Mécanisme d'action

La céphalexine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cette inhibition entraîne un affaiblissement de la paroi cellulaire bactérienne, provoquant la lyse et la mort des cellules .

Applications De Recherche Scientifique

Clinical Applications

Cephalexin monohydrate is utilized in treating several types of infections:

- Urinary Tract Infections : Effective against pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Respiratory Tract Infections : Treats conditions such as pharyngitis and pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae.

- Otitis Media : Proven efficacy in treating middle ear infections, particularly in children.

- Skin and Soft Tissue Infections : Effective against skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Bone Infections : Used in cases of osteomyelitis due to susceptible organisms.

Otitis Media Treatment

A notable study involving 97 children with otitis media demonstrated a successful treatment outcome in 90 patients after 48 hours of therapy with this compound suspension. The common pathogens identified included Diplococcus pneumoniae and Haemophilus influenzae. Follow-up showed that 81 children remained free of disease for at least three weeks post-treatment, indicating high efficacy and good tolerability .

Comparative Studies

A comparative study evaluated the efficacy of this compound against cephalexin hydrochloride for treating skin and soft tissue infections. Results showed that both formulations had comparable success rates, with approximately 90% of patients responding positively to treatment. Adverse effects were minimal, primarily consisting of mild gastrointestinal symptoms and skin reactions .

Case Study 1: Skin Infections

In a multicenter trial involving patients with skin abscesses and cellulitis, this compound was administered at doses of 500 mg twice daily. The study reported a satisfactory response rate of 94% among evaluable patients, demonstrating its effectiveness in managing common skin infections .

Case Study 2: Bone Infections

A case study highlighted the use of this compound in treating osteomyelitis caused by Staphylococcus aureus. The patient showed significant improvement after a course of therapy, underscoring the drug's role in treating bone infections effectively .

Pharmacokinetics

Cephalexin is absorbed well from the gastrointestinal tract, achieving peak serum concentrations within one hour after oral administration. The drug is excreted primarily through the kidneys, necessitating dosage adjustments in patients with renal impairment.

Safety Profile

This compound is generally well tolerated. Common side effects include gastrointestinal disturbances (nausea, diarrhea) and allergic reactions (rash). Serious adverse effects are rare but can occur, particularly in individuals with known allergies to cephalosporins or penicillins .

Mécanisme D'action

Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Comparaison Avec Des Composés Similaires

La céphalexine fait partie de la famille des antibiotiques bêta-lactames, qui comprend les pénicillines, les céphalosporines, les carbapénèmes et les monobactames . Comparée à d'autres céphalosporines de première génération comme la céfadroxil et la céfazoline, la céphalexine se distingue par sa biodisponibilité orale et son activité à large spectre . Des composés similaires comprennent:

Céfazoline: Une céphalosporine de première génération utilisée principalement pour l'administration intraveineuse.

La particularité de la céphalexine réside dans sa capacité à être administrée par voie orale, ce qui en fait une option pratique pour le traitement ambulatoire des infections bactériennes .

Activité Biologique

Cephalexin monohydrate is a first-generation cephalosporin antibiotic primarily used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which leads to cell lysis and death. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Cephalexin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation enzyme, crucial for cross-linking peptidoglycan layers, ultimately compromising the structural integrity of the bacterial cell wall. The result is bactericidal activity against susceptible organisms.

Key Characteristics

- Chemical Formula : CHNOS·HO

- Molecular Weight : 365.4 g/mol

- Route of Administration : Oral

- Bioavailability : Approximately 100% when taken orally .

Pharmacokinetics

The pharmacokinetic profile of cephalexin includes:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 12.3 µg/mL (500 mg dose) |

| Volume of Distribution | 5.2 - 5.8 L |

| Protein Binding | 10-15% |

| Half-life | 49.5 minutes (fasted), 76.5 minutes (fed) |

| Clearance | 376 mL/min |

Cephalexin is primarily excreted unchanged in urine, with over 90% eliminated within six hours post-administration .

Case Studies

-

Treatment of Otitis Media :

A study involving 97 children treated with this compound showed a success rate of 90% after 48 hours, with no significant side effects reported. The predominant pathogens included Diplococcus pneumoniae and Haemophilus influenzae . -

High-Dose Cephalexin for Cellulitis :

In a randomized controlled trial, patients receiving high-dose cephalexin (1000 mg) exhibited fewer treatment failures compared to those on standard doses (500 mg). However, there was a higher incidence of minor adverse effects in the high-dose group .

Comparative Studies

A comparative study evaluated this compound against its hydrochloride counterpart in treating skin infections. Both formulations demonstrated similar efficacy, with around 90% response rates in patients . The adverse effects were mild and included skin rashes and gastrointestinal disturbances.

Antimicrobial Spectrum

Cephalexin is effective against various Gram-positive and some Gram-negative bacteria:

- Gram-positive :

- Methicillin-susceptible Staphylococcus aureus (MSSA)

- Streptococcus pneumoniae

- Gram-negative :

- Escherichia coli

- Klebsiella pneumoniae

This broad spectrum makes cephalexin a valuable option for treating infections like skin and soft tissue infections, respiratory tract infections, and urinary tract infections .

Adverse Effects

Although generally well-tolerated, cephalexin can cause side effects such as:

- Gastrointestinal: Diarrhea, nausea

- Dermatological: Rash, pruritus

- Hematological: Neutropenia, leukopenia

Monitoring for these adverse effects is recommended during prolonged therapy .

Propriétés

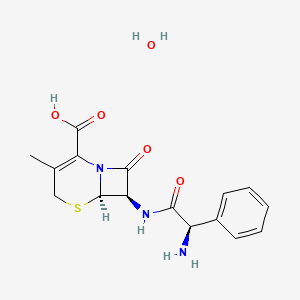

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022780 | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/ | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

15686-71-2 | |

| Record name | Cephalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalexin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326.8 °C | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cephalexin Monohydrate?

A1: this compound is a first-generation cephalosporin antibiotic. [] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H17N3O4S·H2O. Its molecular weight is 365.41 g/mol. []

Q3: Are there any distinctive spectroscopic features of this compound?

A3: Yes, Fourier Transform Infrared Spectroscopy (FTIR) reveals characteristic peaks for this compound's hydrate at wavenumbers 3471-3650 cm-1. []

Q4: How does the presence of precursors from this compound synthesis affect its crystallization?

A4: 7-aminodesacetoxycephalosporanic acid (7-ADCA), a precursor in this compound synthesis, significantly decreases its growth rate during crystallization, likely through growth step pinning. Phenylglycine methyl ester (PGME), another precursor, has a less significant impact. []

Q5: Is this compound stable in polypropylene oral syringes?

A5: Yes, this compound suspension packaged in clear polypropylene oral syringes exhibits stability for 90 days when stored under ambient, refrigerated, and frozen conditions. []

Q6: What is the compatibility of this compound with various excipients used in tablet and capsule formulations?

A6: This section is not applicable as the provided research papers do not mention any catalytic properties or applications of this compound.

Q7: Have there been any computational studies on this compound's interaction with biological targets?

A8: Yes, docking studies compared the binding affinity of fluorescein derivatives, Cephalexin, and this compound to a target protein. Results showed that fluorescein displayed a higher binding affinity compared to the antibiotics. []

Q8: Is there research regarding the structure-activity relationship of this compound derivatives?

A9: While the provided articles don't directly explore SAR of this compound, one study investigated the synthesis and antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of Cephalexin. Results indicated varying degrees of bacteriostatic and anticandidal activity depending on the substituent on the thiadiazine ring. []

Q9: What factors can influence the stability of this compound?

A9: This section is not applicable as the provided research papers do not discuss SHE regulations specifically.

Q10: How does the time of day impact the pharmacokinetics of Cephalexin in dogs?

A12: In a study on dogs, Cephalexin's peak plasma concentration was significantly lower (almost 77% reduction) after evening administration compared to morning. Elimination half-life also increased 1.5-fold with evening dosing. []

Q11: Does intramuscular injection of Cephalexin lysine salt offer better bioavailability compared to oral this compound?

A13: Yes, in rabbits, intramuscular injection of Cephalexin lysine salt led to higher peak plasma concentrations and greater cumulative urinary excretion of the drug compared to oral this compound, indicating improved absorption. []

Q12: What are the typical concentrations of Cephalexin achieved in semen and prostatic tissue after oral administration?

A14: Studies show mean semen levels of 1.7 μg/mL after a 500 mg dose and 2.76 μg/mL after a 1 g dose. Mean prostatic tissue levels were 0.88 μg/g and 3.91 μg/g for the same respective doses. []

Q13: How effective is oral this compound in treating skin and soft tissue infections?

A15: In two clinical studies, this compound, administered as either 250 mg four times a day or 500 mg twice a day, demonstrated a satisfactory response rate of 90-96.5% in treating various skin and soft tissue infections. [, ]

Q14: What is the efficacy of this compound suspension in treating otitis media in children?

A16: A study on children with otitis media found that this compound suspension, at a dosage of 100 mg/kg/day, resulted in successful treatment in 90% of cases after 48 hours. 81% of the children remained free of disease for at least three weeks post-treatment. []

Q15: Can short-course this compound therapy benefit long-term catheterized patients with susceptible bacteriuria?

A17: A randomized controlled trial found that routine ten-day courses of this compound for susceptible bacteriuria in long-term catheterized patients did not significantly reduce the incidence or prevalence of bacteriuria, febrile days, or obstructed catheters. []

Q16: Is there evidence of Cephalexin resistance emerging in canine patients?

A18: A study observed that oral this compound treatment in dogs led to the selection of multidrug-resistant Methicillin-resistant Staphylococcus pseudintermedius (MRSP) strains, which persisted even after a year. []

Q17: Does the in vitro degradation of Cephalexin affect its measured minimal inhibitory concentration (MIC)?

A19: Yes, abiotic degradation of Cephalexin during in vitro susceptibility testing using the broth microdilution method can lead to an increase in the measured MIC values, although the differences are generally less than one twofold dilution. []

Q18: Can this compound be incorporated into bone regenerative scaffolds for controlled drug delivery?

A21: Research demonstrates the feasibility of fabricating this compound-loaded PLA:PVA/HAP:TiO2 nanofibrous scaffolds. These scaffolds exhibit sustained drug release profiles and good biocompatibility, suggesting their potential in bone regeneration applications. []

A18: These sections are not applicable as the provided research papers do not extensively cover these specific aspects for this compound.

Q19: How does pH affect the solubility and dissolution of this compound?

A23: Aminocephalosporins, including this compound, demonstrate U-shaped solubility curves against pH. At their isoelectric point, they exhibit their highest solubility. Dissolution rate constants also vary with pH and can be explained by considering both dissociation equilibrium and diffusion kinetics. []

Q20: Does the presence of excipients influence the dissolution rate of this compound?

A24: Yes, studies have shown that insoluble excipients like Avicel PH 101, Avicel PH 102, Emcocel, dicalcium phosphate, titanium dioxide, and magnesium stearate can decrease the dissolution rate of this compound. In contrast, soluble excipients like sorbitol, mannitol, Explotab, and Aerosil 200 generally do not have a significant impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.